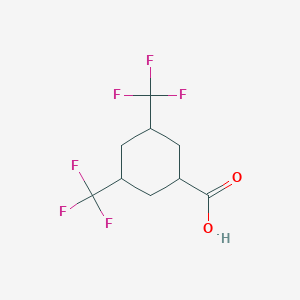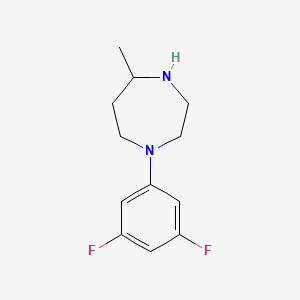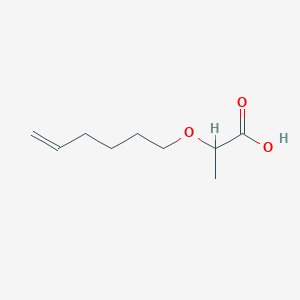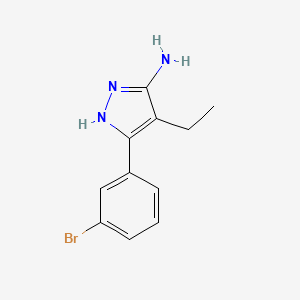
2-(Butylthio)-1-phenylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Butylthio)-1-phenylpropan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a butylthio group attached to a phenylpropanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-phenylpropan-1-one typically involves the reaction of 1-phenylpropan-1-one with butylthiol in the presence of a suitable catalyst. One common method is the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butylthiol, followed by nucleophilic substitution on the carbonyl compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
2-(Butylthio)-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The butylthio group can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylpropanones depending on the nucleophile used.
科学研究应用
2-(Butylthio)-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding due to its thioether group.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Butylthio)-1-phenylpropan-1-one involves its interaction with molecular targets through its functional groups. The butylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylpropanone backbone can interact with hydrophobic pockets in proteins, enhancing binding affinity.
相似化合物的比较
Similar Compounds
- 2-(Methylthio)-1-phenylpropan-1-one
- 2-(Ethylthio)-1-phenylpropan-1-one
- 2-(Propylthio)-1-phenylpropan-1-one
Uniqueness
2-(Butylthio)-1-phenylpropan-1-one is unique due to the length of its butylthio group, which can influence its reactivity and binding properties. Compared to its shorter-chain analogs, it may exhibit different solubility, stability, and biological activity profiles.
属性
分子式 |
C13H18OS |
|---|---|
分子量 |
222.35 g/mol |
IUPAC 名称 |
2-butylsulfanyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C13H18OS/c1-3-4-10-15-11(2)13(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI 键 |
QFAMWXVKNWZMQW-UHFFFAOYSA-N |
规范 SMILES |
CCCCSC(C)C(=O)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Norleucine, 6-chloro-N-[(1,1-dimethylethoxy)carbonyl]-5-[(phenylmethoxy)imino]-, phenylmethyl ester](/img/structure/B13639188.png)
![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)




![Methyl 2,6,6-trimethyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13639218.png)
![rac-(1R,4R)-5-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B13639222.png)




![1-{[5-(Aminocarbonyl)-2-furyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B13639247.png)
